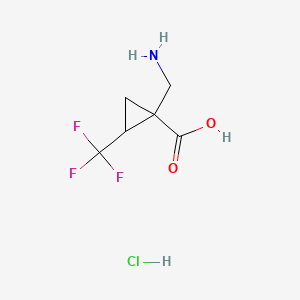![molecular formula C14H18BrNO4 B6609309 2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid CAS No. 2680599-13-5](/img/structure/B6609309.png)
2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid (also known as BMPTA) is a synthetic compound belonging to the class of organic compounds known as bromoalkylcarboxylic acids and derivatives. It is a white, crystalline solid with a melting point of 120-123 °C. BMPTA is used in a variety of scientific research applications, including drug development, organic synthesis, and biochemistry.
科学研究应用
BMPTA is used in a variety of scientific research applications. It is a useful reagent for organic synthesis, as it can be used to synthesize a variety of compounds with different functional groups. BMPTA is also used in drug development and biochemistry, as it can be used to study the structure and function of proteins and other biological molecules.
作用机制
BMPTA acts as a reversible inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the synthesis of nucleic acids and is essential for the growth and survival of cells. BMPTA binds to the active site of DHFR and prevents it from catalyzing the conversion of dihydrofolate to tetrahydrofolate, which is necessary for the synthesis of nucleic acids.
Biochemical and Physiological Effects
BMPTA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as other types of cells, by blocking the synthesis of nucleic acids. BMPTA has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which could potentially lead to increased drug efficacy.
实验室实验的优点和局限性
One of the main advantages of using BMPTA in laboratory experiments is its high solubility in a variety of organic solvents, which makes it easy to use in a variety of laboratory settings. However, BMPTA can be toxic and should be handled with caution. Additionally, BMPTA is a relatively expensive compound, which can limit its use in some laboratory experiments.
未来方向
There are a number of potential future applications for BMPTA. These include further studies into its mechanism of action and potential use as a drug development tool. Additionally, BMPTA could be used to study the structure and function of proteins and other biological molecules. Furthermore, BMPTA could be used to synthesize a variety of compounds with different functional groups, which could have potential applications in drug development and organic synthesis. Finally, BMPTA could be used to study the effects of inhibitors on the metabolism of drugs, which could potentially lead to increased drug efficacy.
合成方法
BMPTA can be synthesized from 2-bromo-6-methylphenol, tert-butyl bromoacetate, and sodium amide. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds as follows: 2-bromo-6-methylphenol is reacted with tert-butyl bromoacetate in the presence of sodium amide to form an intermediate bromoalkylcarboxylate. This intermediate is then reacted with sodium hydroxide to form BMPTA.
属性
IUPAC Name |
2-(2-bromo-6-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-8-6-5-7-9(15)10(8)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKQTAVNUCJYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


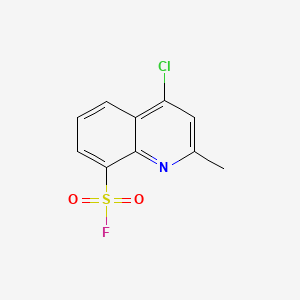
![(3E,10S)-10-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,2'-morpholin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6609237.png)
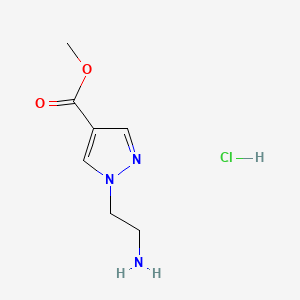
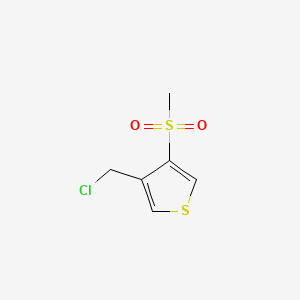
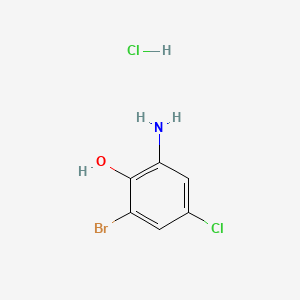

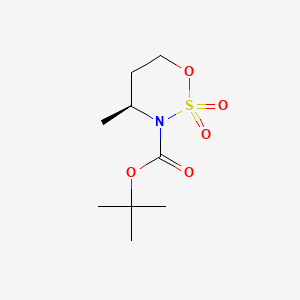
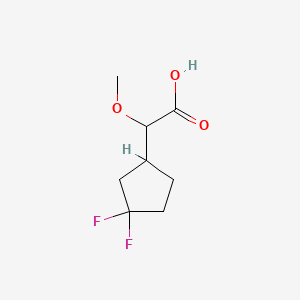
![[2-(trifluoromethyl)oxetan-2-yl]methanol](/img/structure/B6609291.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B6609298.png)


